1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
Overview
Description
1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-fluoro-6-(trifluoromethyl)phenyl group. This compound is of interest due to its unique structural properties, which include the presence of both fluorine and trifluoromethyl groups. These groups are known to impart significant chemical stability and biological activity, making the compound valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a fluorinated benzene compound. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a nucleophile, such as a pyrrolidine, displaces a leaving group on a fluorinated benzene ring. The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the scalability of the process can be enhanced by optimizing the reaction parameters and using high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or the reduction of any functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated aromatic rings, reduced functional groups.
Substitution: Amino, thiol, or alkoxy-substituted aromatic rings.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways within biological systems. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine
- 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
- 1-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine
Uniqueness
1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The unique electronic and steric effects imparted by these substituents can lead to different interaction profiles with biological targets, resulting in varied pharmacological properties.
Properties
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-5-3-4-8(11(13,14)15)10(9)16-6-1-2-7-16/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBRRAHEBUJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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